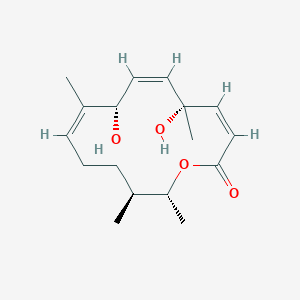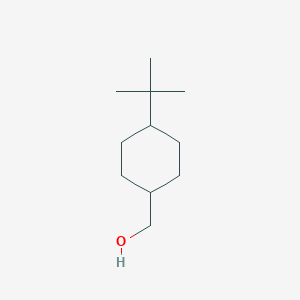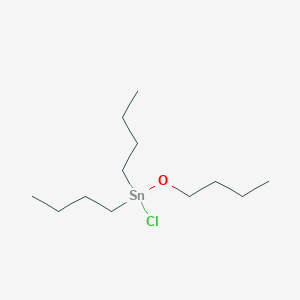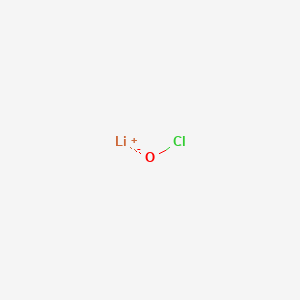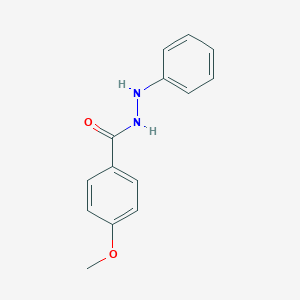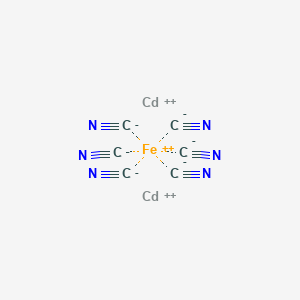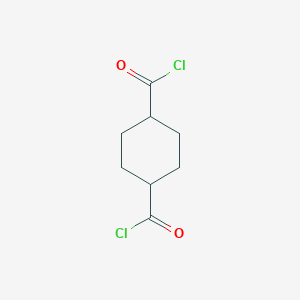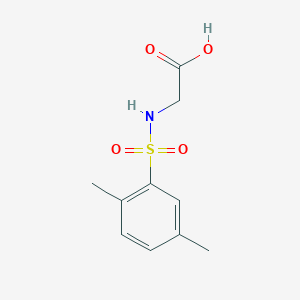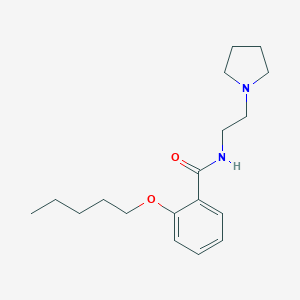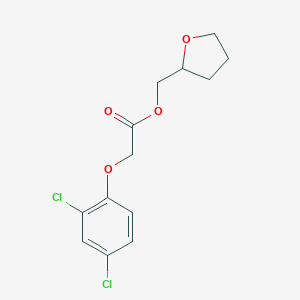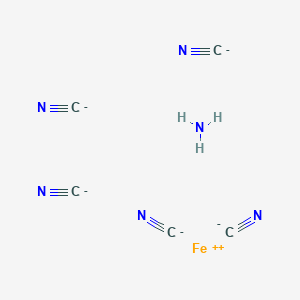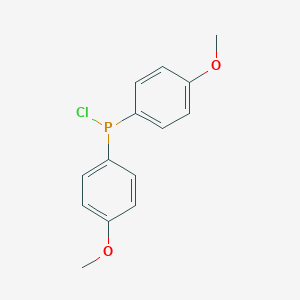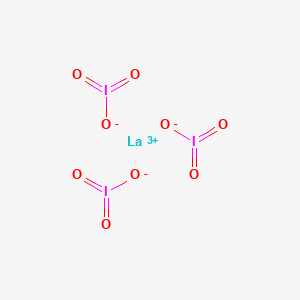
Lanthanum triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum triiodate is a rare earth compound that has been gaining attention in scientific research due to its unique properties. It is a white, crystalline powder that is insoluble in water and has a high melting point. Lanthanum triiodate is composed of lanthanum, a rare earth element, and iodate, a polyatomic ion.
Applications De Recherche Scientifique
Lanthanum triiodate has been studied for its potential applications in a variety of scientific fields. In materials science, it has been used as a precursor for the synthesis of lanthanum-based perovskite materials, which have potential applications in catalysis, photovoltaics, and energy storage. In environmental science, it has been studied for its potential use in removing radioactive iodine from contaminated water. In biomedicine, it has been investigated for its potential use as a contrast agent in medical imaging.
Mécanisme D'action
The mechanism of action of lanthanum triiodate is not well understood. However, it is believed that it may interact with iodine-containing compounds, such as thyroid hormones, due to its high affinity for iodine.
Effets Biochimiques Et Physiologiques
Lanthanum triiodate has been shown to have minimal toxicity in animal studies. However, its effects on human health are not well understood. It is important to note that lanthanum triiodate should not be used for drug purposes, as it has not been approved by regulatory agencies for this use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using lanthanum triiodate in lab experiments is its high purity, which makes it useful for synthesizing other compounds. However, its low solubility in water can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on lanthanum triiodate. One area of interest is the development of lanthanum-based perovskite materials for use in energy storage and conversion. Another area of interest is the use of lanthanum triiodate as a contrast agent in medical imaging. Additionally, further studies are needed to understand the mechanism of action and potential health effects of lanthanum triiodate.
Méthodes De Synthèse
Lanthanum triiodate can be synthesized using a variety of methods, including solid-state reactions and precipitation methods. One common method involves reacting lanthanum oxide with iodine pentoxide in air at high temperatures. Another method involves adding a solution of lanthanum nitrate to a solution of sodium iodate and then heating the mixture to form lanthanum triiodate precipitate.
Propriétés
Numéro CAS |
13870-19-4 |
|---|---|
Nom du produit |
Lanthanum triiodate |
Formule moléculaire |
I3LaO9 |
Poids moléculaire |
663.61 g/mol |
Nom IUPAC |
lanthanum(3+);triiodate |
InChI |
InChI=1S/3HIO3.La/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
BULVJAIIOVREOT-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[La+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[La+3] |
Autres numéros CAS |
13870-19-4 |
Synonymes |
lanthanum triiodate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



